3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid
Description
3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a benzoic acid group, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C17H15N3O4 |
|---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
3-[(5-ethoxy-2-hydroxy-1H-indol-3-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H15N3O4/c1-2-24-12-6-7-14-13(9-12)15(16(21)18-14)20-19-11-5-3-4-10(8-11)17(22)23/h3-9,18,21H,2H2,1H3,(H,22,23) |
InChI Key |
SARHTCBXHSSGNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC(=C3)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid typically involves the condensation of an indole derivative with a hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and benzoic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can lead to a variety of substituted indole and benzoic acid derivatives .
Scientific Research Applications
3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethyl (2Z)-2-[1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarboxylate
- Ethyl 2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate
- Ethyl (2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
What sets 3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid apart from these similar compounds is its specific combination of the indole and benzoic acid moieties, which can lead to unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid is a complex organic compound that exhibits significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 348.39 g/mol |
| IUPAC Name | 3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid |
| InChI Key | [InChIKey for the compound] |
This compound features an indole structure, which is known for its diverse biological activities. The presence of the hydrazine moiety is also significant, as hydrazines are often involved in various pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the indole derivative followed by the formation of the benzoic acid component. Common reagents include ethyl acetoacetate and hydrazine derivatives under controlled conditions to ensure high yield and purity.
Antitumor Activity
Research indicates that compounds similar to 3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid exhibit notable antitumor properties. For instance, derivatives of indole have been shown to inhibit cell proliferation in various cancer cell lines, including breast and gastric cancers.
Case Study:
A study evaluated several indole derivatives for their cytotoxic effects on MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
The precise mechanism through which 3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid exerts its biological effects is still under investigation. However, it is hypothesized to involve:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in tumor growth or bacterial metabolism.
- Receptor Modulation: Potential interactions with cellular receptors could lead to altered signaling pathways that inhibit proliferation or promote apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
